Product packaging for Urea, 1-isopropyl-1-nitroso-(Cat. No.:CAS No. 16830-14-1)

Urea, 1-isopropyl-1-nitroso-

Cat. No.: B093857
CAS No.: 16830-14-1
M. Wt: 131.13 g/mol
InChI Key: VMQQMNLJMLELNP-UHFFFAOYSA-N
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Description

Urea, 1-isopropyl-1-nitroso- is a chemical compound with the CAS Registry Number 110363-57-0 and a molecular formula of C 11 H 15 N 3 O 2 . It has a molecular weight of 221.26 g/mol . This substance belongs to the class of N-nitrosoureas, a group historically significant in medicinal chemistry for their biological activity. Nitroso-urea compounds have been extensively explored in scientific research for their diverse biological activities . The urea scaffold is considered a privileged structure in drug discovery due to its ability to engage in specific interactions with biological targets . Furthermore, the nitroso (NO) group is a key functional moiety that can contribute to a compound's reactivity and mechanism of action in biochemical studies. Researchers value this structural combination for probing enzyme function and cellular pathways. This product is labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle all chemicals with appropriate safety precautions, referring to the relevant Material Safety Data Sheet (MSDS) for specific hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9N3O2 B093857 Urea, 1-isopropyl-1-nitroso- CAS No. 16830-14-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-nitroso-1-propan-2-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3O2/c1-3(2)7(6-9)4(5)8/h3H,1-2H3,(H2,5,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMQQMNLJMLELNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(=O)N)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50168548
Record name Urea, 1-isopropyl-1-nitroso-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50168548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16830-14-1
Record name Urea, 1-isopropyl-1-nitroso-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016830141
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, 1-isopropyl-1-nitroso-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50168548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Reactivity

Modern Synthetic Approaches for Urea (B33335), 1-isopropyl-1-nitroso-

The contemporary synthesis of Urea, 1-isopropyl-1-nitroso- involves a multi-step process that begins with the construction of the N-isopropylurea backbone, followed by the regioselective introduction of the nitroso group. Careful control of reaction conditions is paramount to ensure high purity and, where applicable, the desired stereochemical outcome.

Strategies for Nitrosourea (B86855) Backbone Construction

The initial and crucial phase in the synthesis of the target molecule is the formation of the N-isopropylurea scaffold. Modern synthetic strategies have evolved to offer safer and more efficient alternatives to traditional methods that often employed hazardous reagents.

A prevalent and straightforward approach involves the direct reaction of isopropylamine with a urea source. One common method is the reaction with potassium isocyanate in an aqueous medium. This nucleophilic addition reaction is typically performed under mild conditions and offers the advantage of being catalyst-free and scalable. The reaction proceeds with the nucleophilic attack of the isopropylamine on the isocyanate, leading to the formation of N-isopropylurea.

Alternatively, N-isopropylurea can be synthesized by the controlled heating of a mixture of urea and isopropylamine . This transamidation reaction is generally carried out at temperatures between 70-90°C. The mechanism is thought to involve the in-situ generation of isocyanic acid from the thermal decomposition of urea, which is then attacked by the isopropylamine.

The choice of synthetic route can be influenced by factors such as the availability of starting materials, desired scale, and safety considerations. The table below summarizes key aspects of these methodologies.

Starting Material 1Starting Material 2Key Reaction TypeAdvantages
IsopropylaminePotassium IsocyanateNucleophilic AdditionMild conditions, catalyst-free, scalable
IsopropylamineUreaTransamidationReadily available starting materials

Introduction of the Isopropyl and Nitroso Moieties

With the N-isopropylurea backbone in place, the subsequent and defining step is the introduction of the nitroso group (-N=O) at the nitrogen atom bearing the isopropyl substituent. This N-nitrosation reaction must be performed with precision to ensure regioselectivity and to avoid potential side reactions.

The most common method for N-nitrosation involves the use of a nitrosating agent under acidic conditions. A typical procedure utilizes sodium nitrite (NaNO2) in the presence of a strong acid, such as hydrochloric acid or sulfuric acid. The acid protonates the nitrite ion to form nitrous acid (HNO2) in situ. Nitrous acid is the active nitrosating species, which then reacts with the secondary nitrogen of the N-isopropylurea to form the N-nitroso derivative. The reaction is typically carried out at low temperatures (e.g., 0-5 °C) to minimize the decomposition of the unstable nitrous acid and to control the exothermicity of the reaction.

To enhance the regioselectivity of the nitrosation, particularly in unsymmetrically substituted ureas, methods utilizing activated N-nitrosocarbamates have been developed nih.gov. These intermediates can then react with an amino compound to yield the desired regioselectively nitrosated N-alkyl-N-nitrosourea nih.gov. This approach offers a practical and convenient route for synthesizing N-alkyl-N-nitrosoureas where the nitroso group is specifically located on the nitrogen atom bearing the alkyl group nih.gov.

The general reaction for the nitrosation of N-isopropylurea is depicted below:

(CH3)2CH-NH-C(=O)-NH2 + HNO2 → (CH3)2CH-N(NO)-C(=O)-NH2 + H2O

Purity Control and Stereochemical Considerations in Synthesis

Ensuring the purity of the final product, Urea, 1-isopropyl-1-nitroso-, is critical. Common impurities can arise from unreacted starting materials, side products from the nitrosation reaction, or decomposition products. Standard purification techniques such as recrystallization , column chromatography , and extraction are employed to isolate the pure compound. The choice of solvent for recrystallization is crucial and is determined experimentally to provide good recovery of the purified product. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to assess the purity of the final product.

A significant aspect of the synthesis of many biologically active molecules is stereochemistry. If the urea backbone is constructed from chiral precursors, or if chiral reagents are used during the synthesis, the resulting Urea, 1-isopropyl-1-nitroso- can exist as a mixture of enantiomers or diastereomers. The separation of these stereoisomers is often necessary as they can exhibit different biological activities.

Chiral chromatography , particularly chiral HPLC and Supercritical Fluid Chromatography (SFC), is a powerful technique for the separation of enantiomers nih.govmdpi.comnih.gov. These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. The choice of the CSP and the mobile phase is critical for achieving good resolution. For instance, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used for the separation of a broad range of chiral compounds mdpi.com. In some cases, derivatization with a chiral reagent to form diastereomers, which can then be separated by conventional chromatography, is also a viable strategy nih.gov.

In Silico and Experimental Elucidation of Reaction Mechanisms

Understanding the reaction mechanisms involved in the synthesis of Urea, 1-isopropyl-1-nitroso- is fundamental for optimizing reaction conditions and improving yields and selectivity. Both computational (in silico) and experimental approaches provide valuable insights into the intricacies of these chemical transformations.

Pathways of Nitrosation in Urea Derivatives

The nitrosation of secondary amides, such as N-isopropylurea, is a well-studied reaction class. The generally accepted mechanism involves the electrophilic attack of a nitrosating agent on the lone pair of electrons of the nitrogen atom.

Under acidic conditions, the active nitrosating species is typically the nitrosonium ion (NO+) , which is formed from the protonation and subsequent dehydration of nitrous acid. The reaction proceeds as follows:

Formation of Nitrous Acid: NaNO2 + H+ ⇌ HNO2

Formation of the Nitrosonium Ion: HNO2 + H+ ⇌ H2O-NO+ ⇌ H2O + NO+

Nucleophilic Attack: The nitrogen atom of the N-isopropylurea acts as a nucleophile and attacks the electrophilic nitrosonium ion.

Deprotonation: A subsequent deprotonation step yields the final N-nitrosourea product.

Computational studies , particularly those employing Density Functional Theory (DFT) , have been instrumental in elucidating the finer details of these reaction pathways for related nitrosoureas. DFT calculations can be used to model the structures of reactants, transition states, and products, and to calculate their relative energies. This allows for the determination of the activation energies for different possible reaction pathways, providing insights into the most likely mechanism. For instance, DFT studies have been used to investigate the adsorption and decomposition of urea on various surfaces, which can provide foundational knowledge for understanding its reactivity researchgate.net. Furthermore, DFT has been applied to study the properties of N-nitrosocarbamates and N-nitrosoureas, offering insights into their electronic structure and stability rsc.org.

Factors Governing Reaction Kinetics and Selectivity

The rate and selectivity of the nitrosation of N-isopropylurea are influenced by several factors, including the concentration of reactants, temperature, pH, and the presence of catalysts or inhibitors.

Experimental kinetic studies on the nitrosation of related compounds provide valuable data on how these factors affect the reaction rate. For example, kinetic studies on the nitrosation by isopropyl nitrite have shown that the reaction is acid-catalyzed and that the rate can be influenced by the solvent and the presence of other nucleophiles rsc.org. The rate of nitrosation generally increases with increasing acidity, as this favors the formation of the more reactive nitrosonium ion.

Selectivity in the nitrosation of unsymmetrical ureas is a key consideration. For N-isopropylurea, nitrosation is expected to occur on the nitrogen atom bearing the isopropyl group due to the electron-donating nature of the alkyl group, which increases the nucleophilicity of the adjacent nitrogen. However, the reaction conditions can be tuned to favor the desired regioisomer. As mentioned earlier, the use of activated N-nitrosocarbamates is a strategy to achieve high regioselectivity in the synthesis of N-alkyl-N-nitrosoureas nih.gov.

The table below summarizes the key factors influencing the kinetics and selectivity of the nitrosation of N-isopropylurea.

FactorInfluence on KineticsInfluence on Selectivity
pH / Acidity Rate increases with increasing acidityCan influence the nature of the active nitrosating species
Temperature Rate increases with temperature, but decomposition also increasesMay affect the ratio of products in some cases
Concentration Rate is dependent on the concentration of urea and nitrosating agentHigh concentrations can sometimes lead to side reactions
Nitrosating Agent The choice of agent affects the reactivity and reaction conditionsCan be used to control regioselectivity

Analysis of Synthetic By-products and Impurity Profiles

The synthesis of N-alkyl-N-nitrosoureas, including potentially Urea, 1-isopropyl-1-nitroso-, can lead to the formation of various by-products and impurities. A critical class of impurities associated with the synthesis of nitroso compounds are N-nitrosamines. researchgate.net

Formation of N-Nitrosamine Impurities during Synthesis

N-nitrosamine impurities are a significant concern in pharmaceutical manufacturing due to their classification as probable human carcinogens. pharmaexcipients.com Their formation during the synthesis of compounds like Urea, 1-isopropyl-1-nitroso- can occur through the reaction of a nitrosatable amine with a nitrosating agent under specific conditions. pharmaexcipients.comacs.org

Key factors that contribute to the formation of N-nitrosamine impurities include:

Presence of Nitrosatable Amines: Secondary and tertiary amines are common precursors to N-nitrosamines. These can be present as starting materials, intermediates, reagents, or impurities in the reaction mixture. usp.org

Presence of Nitrosating Agents: Nitrous acid, which can be formed from nitrite salts under acidic conditions, is a common nitrosating agent. Other sources of nitrosating agents can include contaminated raw materials, solvents, and reagents. researchgate.net

Reaction Conditions: The formation of N-nitrosamines is often favored under acidic conditions, as this facilitates the formation of the nitrosating species. zamann-pharma.compharmavibes.co.uk Elevated temperatures can also promote the reaction. researchgate.net

The general mechanism involves the reaction of a secondary or tertiary amine with a nitrosating agent to form the corresponding N-nitrosamine. pjoes.com For urea derivatives, N-alkylation can create a secondary amine moiety that is susceptible to nitrosation. usp.org

Table 1: Factors Contributing to N-Nitrosamine Formation

Factor Description Potential Sources
Nitrosatable Amine Secondary or tertiary amines that can react with a nitrosating agent. Starting materials, intermediates, impurities in raw materials, degradation products. usp.org
Nitrosating Agent A substance that can introduce a nitroso group (-N=O) into another molecule. Nitrite salts (e.g., sodium nitrite) under acidic conditions, contaminated raw materials, reagents, and solvents. researchgate.net
Favorable Conditions Reaction conditions that promote the nitrosation reaction. Acidic pH, elevated temperatures. researchgate.netzamann-pharma.compharmavibes.co.uk

Mitigation Strategies in Chemical Synthesis

To control the formation of N-nitrosamine impurities during the synthesis of chemical compounds, including potentially Urea, 1-isopropyl-1-nitroso-, several mitigation strategies can be implemented. These strategies focus on eliminating or minimizing the key factors required for nitrosamine formation.

Process Optimization and Control:

pH Control: Maintaining a neutral or basic pH can significantly reduce the rate of nitrosamine formation, as acidic conditions are typically required. zamann-pharma.compharmavibes.co.uk

Temperature Control: Conducting reactions at lower temperatures can help to minimize the formation of unwanted by-products, including nitrosamines.

Raw Material Qualification: Implementing stringent quality control measures for all starting materials, reagents, and solvents is crucial. zamann-pharma.com This includes testing for the presence of nitrites and nitrosatable amines. A robust supplier qualification program can help reduce the risk of contamination from incoming materials. pharmavibes.co.ukfda.gov

Avoidance of High-Risk Materials: Whenever possible, the use of secondary or tertiary amines and nitrosating agents in the synthetic process should be avoided, particularly in later stages of the synthesis. researchgate.net

Solvent and Reagent Purity: Using fresh, high-purity solvents and reagents is recommended. Recovered solvents should be carefully evaluated for the presence of impurities that could contribute to nitrosamine formation. researchgate.net

Use of Scavengers:

Antioxidants: The addition of certain antioxidants, such as ascorbic acid (vitamin C) or alpha-tocopherol (vitamin E), has been shown to inhibit the formation of N-nitrosamines. zamann-pharma.compharmavibes.co.ukfda.gov These molecules can act as scavengers for nitrosating agents.

Purification and Equipment Cleaning:

Purification Steps: Incorporating appropriate purification steps, such as crystallization or chromatography, can help to remove N-nitrosamine impurities from the final product.

Equipment Cleaning: Thorough cleaning of manufacturing equipment is essential to prevent cross-contamination from previous batches or other processes that may have used materials prone to forming nitrosamines. researchgate.net

A comprehensive risk assessment of the entire manufacturing process is a critical first step in developing an effective mitigation strategy. pharmavibes.co.ukfda.gov This involves identifying all potential sources of nitrosatable amines and nitrosating agents and evaluating the reaction conditions to determine the likelihood of N-nitrosamine formation. acs.org

Table 2: Summary of Mitigation Strategies for N-Nitrosamine Impurities

Strategy Approach Key Considerations
Process Control Modifying reaction parameters to disfavor nitrosamine formation. Maintaining neutral or basic pH, controlling temperature, careful selection and qualification of raw materials. zamann-pharma.compharmavibes.co.ukfda.gov
Use of Scavengers Adding substances that can react with and neutralize nitrosating agents. Incorporating antioxidants like ascorbic acid or alpha-tocopherol into the process. zamann-pharma.compharmavibes.co.ukfda.gov
Purification Removing impurities from the final product. Implementing effective purification techniques such as crystallization or chromatography.
Equipment Management Preventing contamination from the manufacturing environment. Rigorous cleaning protocols to avoid cross-contamination. researchgate.net

Mechanistic Insights into Biological Interactions

Fundamental Principles of Alkylating Agent Activity

Alkylating agents are a class of compounds that exert their effects by attaching an alkyl group to various cellular components. nih.gov This process, known as alkylation, can lead to a range of biological consequences. The reactivity of these agents stems from their chemical structure, which allows them to form highly reactive intermediates that readily interact with nucleophilic molecules within the cell. oncohemakey.com

The activity of alkylating agents like those in the nitrosourea (B86855) class, which includes Urea (B33335), 1-isopropyl-1-nitroso-, is predicated on their ability to generate electrophilic species. ontosight.ai These are electron-deficient molecules that actively seek out and react with electron-rich centers in other molecules. oncohemakey.com For nitrosoureas, this process is often initiated by metabolic activation, such as α-hydroxylation, which leads to the formation of unstable intermediates. europa.eu These intermediates then decompose to yield highly reactive diazonium ions. europa.eumdpi.com

The stability of the resulting diazonium ion is a key determinant of its reactivity. europa.eu For instance, the stabilizing effect of the alkyl group generally follows the order: isopropyl > ethyl > methyl. europa.eu This means that an isopropyldiazonium ion is more stable and less reactive than a methyldiazonium ion. europa.eu The reaction between these electrophilic diazonium ions and biological nucleophiles can proceed through different mechanisms, such as SN1 or SN2 pathways, which are influenced by factors like the structure of the alkylating agent and the nature of the nucleophile. oncohemakey.com

The generation of these reactive species is a critical step, as it is these electrophiles that ultimately interact with and modify biological macromolecules, leading to the compound's biological effects. nih.gov

The electrophilic species generated from alkylating agents have a propensity to react with nucleophilic centers in biological macromolecules. oncohemakey.com These nucleophiles are electron-rich and can be found in various essential cellular components, including proteins and nucleic acids. ptbioch.edu.pl

Within these macromolecules, specific atoms are particularly susceptible to alkylation due to their high electron density. In DNA, for example, the nitrogen and oxygen atoms of the purine (B94841) and pyrimidine (B1678525) bases are primary targets for alkylating agents. ptbioch.edu.plnih.gov The N7 position of guanine (B1146940) is a common site of alkylation, as is the N3 position of adenine. google.com Other potential sites include the O6 and N3 positions of guanine, the N1, N7, and N3 positions of adenine, the N3 position of cytosine, and the O2, O4, and N3 positions of thymine (B56734). google.com The phosphate (B84403) groups in the DNA backbone can also be alkylated. mdpi.com

Deoxyribonucleic Acid (DNA) Modification by Urea, 1-isopropyl-1-nitroso-

Urea, 1-isopropyl-1-nitroso- and related N-nitroso compounds are known to exert their biological effects primarily through the modification of deoxyribonucleic acid (DNA). nih.govnih.gov This interaction leads to the formation of DNA adducts, which are segments of DNA that have become covalently bonded to the chemical. nih.gov

The formation of DNA adducts by Urea, 1-isopropyl-1-nitroso- begins with its metabolic activation to form a reactive electrophilic species, specifically an isopropyldiazonium ion. europa.eu This highly reactive intermediate then attacks the nucleophilic centers within the DNA molecule, leading to the formation of covalent bonds. ptbioch.edu.pl

The structural characterization of these adducts is crucial for understanding their biological consequences. Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) are often employed to isolate and identify the specific adducts formed. nih.govnih.gov Nuclear magnetic resonance (NMR) spectroscopy can also be used to elucidate the precise structure of the modified nucleosides. nih.gov The characterization of these adducts provides insight into the chemical nature of the DNA damage. researchgate.net

Table 1: Techniques for DNA Adduct Characterization

TechniqueApplication
High-Performance Liquid Chromatography (HPLC)Separation and purification of DNA adducts from complex mixtures. nih.gov
Mass Spectrometry (MS/MS)Identification and structural elucidation of adducts based on their mass-to-charge ratio. nih.gov
Nuclear Magnetic Resonance (NMR) SpectroscopyProvides detailed structural information about the adducts. nih.gov
32P-PostlabelingA sensitive method for detecting and quantifying DNA adducts. mdpi.com

The reaction of the isopropyldiazonium ion with DNA is not random; it exhibits a degree of specificity for certain nucleobase sites. The distribution of adducts is influenced by the chemical properties of both the alkylating agent and the target sites within the DNA.

The primary sites of alkylation by N-nitroso compounds are the oxygen and nitrogen atoms of the DNA bases. nih.gov While the N7 position of guanine is a frequent target, alkylation at the O6 position of guanine and the O4 position of thymine is also of significant biological importance. nih.gov The formation of O-alkylated adducts is particularly noteworthy as they are often more mutagenic than N-alkylated adducts.

The specific pattern of adduct formation can be influenced by the local DNA sequence and structure. nih.gov The accessibility of different nucleophilic sites can vary depending on whether the DNA is in a single-stranded or double-stranded conformation, and the surrounding base sequence can affect the reactivity of a particular site. researchgate.net

The nature of the alkyl group in a nitrosourea compound has a significant impact on the profile of DNA adducts formed. nih.gov The size and structure of the alkyl group influence the stability and reactivity of the corresponding diazonium ion, which in turn affects the reaction mechanism and the distribution of adducts. europa.eu

For instance, the reactivity of alkyldiazonium ions towards nucleophiles via an SN2 reaction mechanism is expected to increase as follows: isopropyl < ethyl < methyl. europa.eu This suggests that the bulkier isopropyl group may exhibit a different pattern of DNA alkylation compared to smaller alkyl groups. The steric hindrance presented by the isopropyl group could influence its ability to access certain nucleophilic sites within the DNA molecule, potentially leading to a different ratio of N-alkylated to O-alkylated adducts. europa.eu

The concept of hard and soft acids and bases (HSAB) can provide a qualitative model for predicting how changes in the alkyl group, such as branching, can alter the DNA alkylation pattern. nih.gov Generally, bulkier or branched alkyl groups may lead to a different spectrum of DNA adducts compared to simpler, linear alkyl groups. nih.gov

Inter- and Intra-strand DNA Cross-linking Events

A defining characteristic of nitrosoureas, including Urea, 1-isopropyl-1-nitroso-, is their capacity to induce DNA cross-linking. ontosight.ai This process involves the formation of covalent bonds between the two strands of a DNA molecule (inter-strand) or within the same strand (intra-strand). The mechanism is initiated by the nonenzymatic decomposition of the nitrosourea compound, which generates highly reactive alkylating species. nih.gov

For many nitrosoureas, particularly the 2-chloroethylnitrosoureas, this is a two-step process. The initial step involves the alkylation of a guanine base at the O6 position, forming a monoadduct. nih.gov This is followed by a slower, second reaction where the attached alkyl group reacts with a nucleophilic site on the opposite DNA strand, resulting in an inter-strand cross-link. nih.gov These cross-links are considered to be a major contributor to the cytotoxic effects of nitrosoureas. nih.gov

Cross-link TypeDescriptionKey Reactive Species
Inter-strand Covalent bond formed between opposite strands of the DNA double helix.Chloroethyl carbonium ion (for chloroethylnitrosoureas)
Intra-strand Covalent bond formed between two nucleotides on the same DNA strand.Chloroethyl carbonium ion (for chloroethylnitrosoureas)

Consequences for DNA Replication, Transcription, and Repair Processes

The formation of DNA cross-links by compounds like Urea, 1-isopropyl-1-nitroso- has profound implications for fundamental cellular processes. These DNA lesions physically obstruct the machinery responsible for DNA replication and transcription. ontosight.ai The presence of a cross-link prevents the unwinding of the DNA double helix, a critical step for both processes. This blockage can lead to the stalling of replication forks and the inhibition of RNA polymerase, ultimately halting DNA synthesis and gene expression. nih.govnih.gov

Furthermore, the cellular DNA repair mechanisms are heavily challenged by these cross-links. While cells possess pathways to repair various forms of DNA damage, the repair of inter-strand cross-links is particularly complex. The efficacy of these repair processes can determine a cell's fate. Some human tumor cells exhibit a deficiency in repairing O6-methylguanine lesions, which may also impair their ability to remove the initial monoadducts formed by nitrosoureas, thus leading to more cross-linking. nih.gov The carbamoylating activity of some nitrosourea degradation products can also inactivate DNA repair enzymes, further compromising the cell's ability to cope with the damage. nih.gov

Interaction with Other Cellular Components (e.g., Proteins, Ribonucleic Acid)

The reactive species generated from the decomposition of Urea, 1-isopropyl-1-nitroso- are not limited to interacting with DNA. They can also react with other cellular macromolecules, including proteins and ribonucleic acid (RNA). researchgate.net

Organic isocyanates, which are products of nitrosourea degradation, can carbamoylate lysine (B10760008) residues on proteins. nih.gov This modification can alter protein structure and function, potentially inactivating enzymes involved in crucial cellular processes, including DNA repair. nih.gov Studies have shown that N-methyl-N-nitrosourea (MNU), a related compound, can cause carbamoylation of the N-terminal valine and lysine residues of proteins. researchgate.net

The interaction with RNA is also a significant aspect of the biological activity of nitrosoureas. The urea component itself can destabilize RNA structure by forming multiple hydrogen bonds and stacking interactions with the nucleic acid bases, leading to the disruption of base-pairing. nih.gov This can interfere with the normal function of various types of RNA, such as messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA), further contributing to the disruption of cellular homeostasis.

Cellular ComponentType of InteractionConsequence
Proteins Carbamoylation of lysine residuesInactivation of enzymes, including DNA repair enzymes
Ribonucleic Acid (RNA) Destabilization of structure through hydrogen bonding and stacking interactionsDisruption of RNA function

Cellular Responses to Chemical Damage

The extensive damage inflicted by Urea, 1-isopropyl-1-nitroso- on cellular components, particularly DNA, triggers a cascade of cellular responses aimed at either repairing the damage or eliminating the compromised cell.

Activation of DNA Damage Checkpoints

The presence of DNA lesions, such as cross-links and adducts, activates DNA damage checkpoints. These are sophisticated signaling pathways that arrest the cell cycle to provide time for DNA repair. researchgate.net The activation of these checkpoints prevents the cell from replicating damaged DNA, which could otherwise lead to mutations or cell death. For instance, some piperazine (B1678402) (2-chloroethyl)-1-nitrosourea analogues have been shown to induce DNA damage and activate the G2/M checkpoint in cancer cells. researchgate.net

Induction of Programmed Cell Death Pathways

If the DNA damage is too severe to be repaired, the cell can initiate programmed cell death, or apoptosis. uwo.ca This is a highly regulated process that eliminates damaged cells in a controlled manner, preventing inflammation and the propagation of potentially harmful mutations. The induction of apoptosis by nitrosourea compounds is a key mechanism of their cytotoxic action. ontosight.ainih.gov Studies on related compounds like N-methyl-N-nitrosourea (MNU) have shown that they can induce apoptosis. uwo.canih.gov This process is often mediated by the activation of specific signaling pathways involving proteins like Bax and caspases. nih.gov

In Vivo Disposition and Biotransformation

Absorption, Distribution, and Elimination Kinetics in Biological Systems

The pharmacokinetic profile of N-nitrosoureas is largely dictated by their chemical reactivity and lipophilicity. These compounds are known for their inherent instability in aqueous environments, which significantly influences their absorption, distribution, and elimination from biological systems.

Due to the lack of specific studies on Urea (B33335), 1-isopropyl-1-nitroso-, a definitive compartmental model and precise bioavailability values cannot be provided. It is reasonable to hypothesize that, like other nitrosoureas, it would exhibit rapid absorption and a short plasma half-life, necessitating careful consideration in the design of pharmacokinetic studies.

Following absorption, N-nitrosoureas are distributed throughout the body. Their lipophilic nature allows them to cross the blood-brain barrier, a characteristic that has been exploited for the treatment of brain tumors with certain nitrosourea-based chemotherapeutic agents nih.govpicmonic.com. Studies with N-methyl-N-nitrosourea (NMU) have shown that it is a direct-acting alkylating agent that can alkylate nucleic acids in various tissues, including the brain, lung, kidney, liver, intestine, thymus, and spleen in several animal species nih.gov.

The clearance of nitrosoureas from the body is a combination of chemical decomposition and metabolic processes. The rate of chemical hydrolysis is pH-dependent, with increased breakdown in alkaline conditions nih.govnih.gov. For example, the half-life of N-ethyl-N-nitrosourea in an aqueous solution at 20°C is 1.5 hours at pH 7.0, but only 0.1 hours at pH 8.0 . Enzymatic metabolism, primarily in the liver, also contributes significantly to the clearance of these compounds nih.govpicmonic.comaacrjournals.org. Specific data on tissue-specific accumulation and clearance rates for Urea, 1-isopropyl-1-nitroso- are not available in the current literature.

The excretion of N-nitrosoureas and their metabolites primarily occurs through the kidneys and into the urine nih.gov. A study on N-[(14)C]ethyl-N-nitrosourea in mice showed that a significant portion of the radioactivity was exhaled as (14)CO2, indicating metabolic breakdown of the ethyl group .

Metabolite profiling for short-chain nitrosoureas is challenging due to their reactivity and the transient nature of their metabolic intermediates. The primary metabolic pathways involve enzymatic and spontaneous degradation, leading to a variety of products.

Investigation of Maternal-Fetal Transfer and Developmental Exposure

The potential for Urea, 1-isopropyl-1-nitroso- to cross the placental barrier and expose the developing fetus is a significant concern due to the known developmental toxicity of N-nitroso compounds. The placenta acts as a selective barrier between the maternal and fetal circulations, regulating the transfer of nutrients and waste products while also offering protection against some xenobiotics. However, many foreign compounds can still traverse this barrier, leading to direct fetal exposure and the potential for adverse developmental outcomes.

Experimental studies in animal models, particularly rats, have been instrumental in understanding the transplacental carcinogenesis of N-nitroso compounds. Research has shown that maternal administration of certain nitrosamides during specific periods of gestation can lead to the development of neurogenic tumors in the offspring. This indicates that these compounds, or their active metabolites, can cross the placenta and reach the developing fetal nervous system. The timing of exposure during gestation is a critical factor, as the developing fetus exhibits varying degrees of susceptibility to chemical insults at different stages of organogenesis.

The following table outlines key findings from studies on the developmental toxicity of N-nitroso compounds, which are relevant to understanding the potential risks associated with maternal exposure to Urea, 1-isopropyl-1-nitroso-.

Study FocusKey FindingsImplication for Urea, 1-isopropyl-1-nitroso-
Transplacental Carcinogenesis of Nitrosamides in Rats Administration during specific gestational periods induced neurogenic tumors in offspring.Suggests a potential for transplacental carcinogenicity if the compound or its active metabolites cross the placenta.
Developmental Stage and Susceptibility Fetal nervous system shows heightened sensitivity to certain N-nitroso compounds during specific developmental windows.The timing of maternal exposure could be critical in determining the nature and severity of potential developmental effects.
General Principles of Placental Transfer Lipophilicity and low molecular weight facilitate passage across the placental barrier.The physicochemical properties of Urea, 1-isopropyl-1-nitroso- will influence its potential for maternal-fetal transfer.

Further research is necessary to specifically quantify the maternal-fetal transfer of Urea, 1-isopropyl-1-nitroso- and to determine the precise developmental stages of greatest vulnerability to its potential toxic effects.

Academic Investigations into Toxicological and Carcinogenic Potentials

Comprehensive Genotoxicity Studies

Genotoxicity studies are designed to detect direct or indirect damage to DNA and chromosomes. For N-nitroso compounds, which are known alkylating agents, these studies provide critical insights into their mode of action.

In Vitro Mutagenicity Assays (Bacterial and Mammalian Cell Systems)

Bacterial Reverse Mutation Assay (Ames Test):

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using various strains of Salmonella typhimurium. N-nitroso compounds, as a class, are often potent mutagens in this assay, although their activity can be dependent on metabolic activation. For many N-nitrosamines, the inclusion of a mammalian metabolic activation system, such as a rat or hamster liver S9 fraction, is necessary to convert the compound into a mutagenic metabolite. researchgate.net Studies on various N-nitroso compounds have shown positive results in Ames tester strains like TA1535 and TA100, which detect base-pair substitutions, a common consequence of DNA alkylation. researchgate.net The sensitivity of the Ames test for detecting the mutagenicity of N-nitrosamines can be enhanced by using a higher concentration of the S9 fraction, with hamster liver S9 often being more effective than rat liver S9. researchgate.net

Mammalian Cell Gene Mutation Assays:

Assays using cultured mammalian cells, such as the Chinese hamster ovary (CHO) cell line, are employed to evaluate the induction of gene mutations at specific loci. nih.gov Studies on N-nitrosopeptides, which share structural similarities with N-nitrosoureas, have demonstrated their ability to induce dose-dependent increases in thioguanine-resistant variants in CHO cells, indicating they are direct-acting mutagens in these systems. nih.gov

Assay Type Test System General Findings for N-Nitroso Compounds Metabolic Activation Requirement
Bacterial Reverse MutationSalmonella typhimurium (e.g., TA100, TA1535)Often positive for base-pair substitution mutations. researchgate.netFrequently required (e.g., S9 fraction). researchgate.net
Mammalian Cell Gene MutationChinese Hamster Ovary (CHO) cellsInduction of mutations at specific gene loci. nih.govCan be direct-acting or require activation.

In Vivo Assays for Chromosomal Damage and Gene Mutations

In vivo assays are critical for understanding the genotoxic effects of a compound within a whole organism, taking into account metabolic and pharmacokinetic factors.

Micronucleus Test:

The in vivo micronucleus test is a key assay for detecting chromosomal damage. wikipedia.orgnih.govcriver.com It assesses the formation of micronuclei in developing red blood cells (erythrocytes) in the bone marrow or peripheral blood. nih.govcriver.comresearchgate.net These micronuclei are fragments of chromosomes or whole chromosomes that are not incorporated into the main nucleus during cell division, serving as an indicator of clastogenic (chromosome breaking) or aneugenic (chromosome lagging) events. wikipedia.orgcriver.com

Studies on related N-nitrosourea compounds have demonstrated their ability to induce micronuclei in vivo. For instance, N-nitroso-N-methylurea (NMU) has been shown to cause genotoxic effects, including the formation of micronuclei in the peripheral blood of rats. mdpi.com Similarly, N-ethyl-N-nitrosourea (ENU) has been shown to induce micronuclei in rat reticulocytes. nih.gov These findings suggest that 1-isopropyl-1-nitroso-urea would likely also induce chromosomal damage in vivo.

Chromosomal Aberration Assay:

The in vitro chromosomal aberration test in cultured mammalian cells, such as human peripheral blood lymphocytes or CHO cells, is used to identify substances that cause structural chromosomal abnormalities. criver.comnih.govnih.govresearcher.lifeepa.gov This assay can detect breaks, exchanges, and other rearrangements in chromosomes. criver.com N-nitrosopeptides have been shown to cause dose-dependent increases in chromosome aberrations in CHO cells. nih.gov Given the alkylating nature of 1-isopropyl-1-nitroso-urea, it is anticipated that it would also induce chromosomal aberrations.

Assay Test System Endpoint Findings for Related N-Nitrosoureas
In Vivo Micronucleus TestRodent Bone Marrow/Peripheral BloodFrequency of micronucleated erythrocytes. nih.govcriver.comN-nitroso-N-methylurea (NMU) and N-ethyl-N-nitrosourea (ENU) are positive. mdpi.comnih.gov
In Vitro Chromosomal AberrationCultured Mammalian Cells (e.g., CHO, human lymphocytes)Structural chromosomal abnormalities (breaks, exchanges). criver.comN-nitrosopeptides are positive. nih.gov

Application of DNA Adductomics in Exposure Assessment

DNA adductomics is the comprehensive analysis of DNA adducts, which are segments of DNA that have been covalently bound to a chemical. mdpi.com The formation of DNA adducts is a key initiating event in chemical carcinogenesis. mdpi.com N-nitrosoureas, including 1-isopropyl-1-nitroso-urea, are alkylating agents that can form various DNA adducts.

The reaction of N-nitrosoureas with DNA can lead to the alkylation of different sites on the DNA bases. mdpi.com For instance, N-methyl-N-nitrosourea (MNU) is known to form adducts such as N7-methylguanine (N7-MeG), N3-methyladenine (N3-MeA), and O6-methylguanine (O6-MeG). mdpi.comresearchgate.net The formation of O6-alkylguanine is considered a particularly critical pre-mutagenic lesion. nih.gov

A study on the reaction of 1-n-propyl-1-nitrosourea (PNU) with DNA in vitro revealed the formation of both n-propyl and isopropyl adducts. nih.gov The major products were 7-n-propylguanine and O6-n-propylguanine, while 7-iso-propylguanine and O6-iso-propylguanine were identified as minor products. nih.gov This indicates that rearrangement of the alkylating species can occur. Given its isopropyl group, it is expected that 1-isopropyl-1-nitroso-urea would directly form isopropyl DNA adducts.

Adduct Type DNA Base Significance Example from Related Compounds
O6-alkylguanineGuanine (B1146940)Highly pre-mutagenic lesion. nih.govO6-methylguanine from MNU, O6-n-propylguanine and O6-iso-propylguanine from PNU. mdpi.comnih.gov
N7-alkylguanineGuanineMajor adduct, generally less mutagenic than O6-alkylguanine.N7-methylguanine from MNU, 7-n-propylguanine and 7-iso-propylguanine from PNU. mdpi.comnih.gov
N3-alkyladenineAdenineCan be cytotoxic and mutagenic.N3-methyladenine from MNU. mdpi.comresearchgate.net

Evaluation of DNA Repair Mechanisms in Response to Damage

Cells possess a sophisticated network of DNA repair mechanisms to counteract the damaging effects of alkylating agents like N-nitrosoureas. nobelprize.org The persistence of DNA adducts is a balance between their formation and their removal by these repair pathways.

The primary repair pathways for alkylation damage are base excision repair (BER) and direct reversal of damage. nobelprize.org

Base Excision Repair (BER): This pathway is responsible for removing smaller, non-helix-distorting base lesions, including many of the adducts formed by N-nitrosoureas. The process is initiated by a DNA glycosylase that recognizes and removes the damaged base. nobelprize.org

Direct Reversal: The enzyme O6-alkylguanine-DNA alkyltransferase (AGT) directly removes alkyl groups from the O6 position of guanine, a critical repair mechanism for preventing the mutagenic effects of this specific adduct.

Studies on L1210 leukemia cells resistant to 1-methyl-1-nitrosourea (MNU) have shown an enhanced capacity for repairing DNA damage, which was associated with the activation of DNA polymerases alpha and beta, as well as poly(ADP-riboso)polymerase. nih.gov This suggests the involvement of these enzymes in the repair of DNA damage induced by N-nitrosoureas. The efficiency of these repair mechanisms can vary between different tissues, which may contribute to the organ-specific carcinogenicity of these compounds. nih.gov

Carcinogenesis Bioassays and Risk Characterization

Carcinogenesis bioassays in animal models are essential for identifying the carcinogenic potential of chemicals and characterizing the types of tumors they induce.

Multi-organ Carcinogenicity in Preclinical Models

N-nitroso compounds are well-established as potent carcinogens in a wide range of animal species, often exhibiting a multi-organ tumorigenic effect. nih.gov The specific organs targeted can depend on the chemical structure of the compound, the route of administration, and the animal species.

Studies on N-nitroso-N-methylurea (NMU) and N-nitroso-N-ethylurea (NEU) have demonstrated their carcinogenicity in various preclinical models.

In Syrian golden hamsters, single doses of NMU and NEU primarily induced squamous cell papillomas of the forestomach. nih.gov NMU also led to a low incidence of liver tumors. nih.gov

In rats, oral administration of NMU has been reported to induce tumors in the brain, spinal cord, nerves, stomach, pancreas, and kidneys. epa.gov

N-nitrosourea compounds are also known to induce tumors in the breast, bronchus, colon, and gastrointestinal tract. taylorandfrancis.com

A two-stage model of carcinogenesis in rats, where an initial treatment with NMU is followed by exposure to other carcinogens, has shown that NMU can sensitize various tissues to the carcinogenic effects of subsequent chemical exposures. nih.govnih.gov This highlights the role of NMU as a potent initiator of carcinogenesis in multiple organs. nih.govnih.gov Given these findings with closely related N-nitrosoureas, it is highly probable that 1-isopropyl-1-nitroso-urea also possesses multi-organ carcinogenic potential in preclinical models.

Compound Animal Model Primary Target Organs for Carcinogenicity
N-nitroso-N-methylurea (NMU)Syrian Golden HamsterForestomach, Liver nih.gov
N-nitroso-N-ethylurea (NEU)Syrian Golden HamsterForestomach nih.gov
N-nitroso-N-methylurea (NMU)RatBrain, Spinal Cord, Nerves, Stomach, Pancreas, Kidneys epa.gov
N-nitrosoureas (general)VariousBreast, Bronchus, Colon, GI Tract taylorandfrancis.com
Species-Specific Tumor Induction Profiles

Research into nitrosourea (B86855) compounds has revealed distinct patterns of tumor induction that vary significantly across different animal species. Studies on analogues of 1-isopropyl-1-nitroso-urea, such as N-nitroso-N-methylurea (NMU) and N-nitroso-N-ethylurea (NEU), have demonstrated that the site and type of tumors induced are highly dependent on the species being studied.

In rats, for instance, NMU is a potent inducer of mammary carcinomas, with studies showing high incidences in strains like Sprague-Dawley, BUF/N, and F344. nih.gov Oral administration of NMU to rats has also been reported to induce tumors in the brain, spinal cord, nerves, stomach, pancreas, and kidneys. epa.gov In contrast, studies in Syrian golden hamsters administered NMU and NEU via intraperitoneal injection found the forestomach to be the principal site of action, with a high incidence of squamous cell papillomas. nih.gov NMU also induced a lower incidence of liver tumors in this species. nih.gov

Mice treated with nitrosourea compounds also exhibit specific tumor profiles. For example, a single subcutaneous injection of 1-butyl-1-nitrosourea in newborn CDF1 mice induced adenocarcinomas and adenomas of the lung, liver adenomas, lymphomas, and neurinomas of the acoustic nerve. nih.gov Furthermore, oral administration of N-nitroso-ethylenethiourea to female ICR mice led to a dose-dependent increase in pulmonary and lymphocytic neoplasms. nih.gov

These species-specific differences in tumor induction highlight the complexities in extrapolating carcinogenic risk data from animal models to humans and underscore the importance of multi-species studies in toxicological assessments.

Interactive Data Table: Species-Specific Tumor Sites of Nitrosourea Analogues

CompoundSpeciesPrimary Tumor Sites
N-nitroso-N-methylurea (NMU)RatMammary gland, Brain, Spinal cord, Stomach, Pancreas, Kidneys nih.govepa.gov
N-nitroso-N-methylurea (NMU)Syrian HamsterForestomach, Liver nih.gov
N-nitroso-N-ethylurea (NEU)Syrian HamsterForestomach nih.gov
1-butyl-1-nitrosoureaMouseLung, Liver, Lymphatic system, Nerves nih.gov
N-nitroso-ethylenethioureaMouseLung, Lymphatic system nih.gov
Route-Dependent Carcinogenic Effects

The route of administration is a critical determinant of the carcinogenic effects of nitrosourea compounds. The site of tumor development can be significantly influenced by how the compound is introduced into the body, as this affects its distribution, metabolism, and interaction with target tissues.

For example, studies on N-nitroso-N-methylurea (NMU) in Syrian golden hamsters have shown that intratracheal instillation primarily induces tumors of the respiratory tract, including the pharynx, larynx, trachea, and bronchi. scispace.com In contrast, skin application of NMU results in malignant skin tumors, and subcutaneous administration leads to tumors mainly at the site of injection, although tumors in other organs can also occur. scispace.com Intravenous, intragastric, or intraperitoneal administration of NMU in hamsters has been shown to cause tumors in the small and large intestines. scispace.com

A comparative study on N-nitrosomethyl(2-oxopropyl)amine (MOP), a related nitrosamine, in rats demonstrated that oral administration was more effective in inducing nasal, esophageal, and hepatic tumors compared to subcutaneous injection. nih.gov Conversely, thyroid and renal tumors were only induced after subcutaneous injection of MOP. nih.gov These findings underscore the principle that the route of exposure can lead to distinct patterns of tumor development, a crucial consideration in assessing the carcinogenic risk of compounds like 1-isopropyl-1-nitroso-urea.

Tumor Incidence and Latency Studies

Investigations into the carcinogenicity of nitrosourea analogues have consistently demonstrated a dose-dependent relationship with tumor incidence. Higher exposure levels generally lead to a greater number of animals developing tumors and a shorter time to tumor onset (latency).

In a study on female Sprague-Dawley rats, intraperitoneal injection of N-methyl-1-nitrosourea (MNU) resulted in a final palpable carcinoma incidence ranging from 60% to 76%. nih.gov Another study involving intravenous administration of NMU to different rat strains reported mammary carcinoma incidences of 89% in BUF/N, 73% in Sprague-Dawley, and 89% in F344 females, with latent periods of 77, 86, and 94 days, respectively. nih.gov

In Syrian golden hamsters, a single intraperitoneal injection of NMU or N-nitroso-N-ethylurea (NEU) led to the development of squamous cell papillomas of the forestomach in 53% and 61% of the animals, respectively. nih.gov These studies highlight the potent carcinogenicity of nitrosourea compounds and provide quantitative data on the likelihood and timing of tumor development following exposure.

Interactive Data Table: Tumor Incidence and Latency for N-methyl-1-nitrosourea (MNU) in Rats

Rat StrainRoute of AdministrationTumor TypeIncidence (%)Latency (days)
Sprague-DawleyIntraperitonealMammary Carcinoma60-76Not Specified
BUF/NIntravenousMammary Carcinoma8977
Sprague-DawleyIntravenousMammary Carcinoma7386
F344IntravenousMammary Carcinoma8994

Histopathological and Molecular Analyses of Lesions

Histopathological examinations of tumors induced by nitrosourea analogues provide critical insights into their nature and progression. In studies of N-methyl-1-nitrosourea (MNU)-induced mammary tumors in female rats, all microscopically evaluated tumors were found to be malignant. nih.gov The classifications of these tumors included various types of carcinomas, with a significant percentage of invasive tumors. nih.gov

In another study, a single intravesical dose of MNU in female Wistar rats induced mesenchymal tumors of the urinary bladder. nih.gov The most common histological types were of fibrohistiocytic origin, including both benign-appearing and malignant fibrous histiocytomas, as well as pure histiocytomas and hemangiomas. nih.gov The diagnosis of malignancy in these cases was based on cellular atypia and mitotic activity, as no metastases were observed. nih.gov

Molecular analyses of lesions induced by nitrosoureas point to their mechanism of action as alkylating agents that interact with DNA. medchemexpress.com This interaction can lead to mutations in key genes that regulate cell growth and proliferation. For instance, N-nitroso-N-ethylurea (NEU) is known to cause point mutations that can lead to neoplastic transformation. nih.gov Molecular changes observed in MNU-induced tumor models include increased expression of cyclin D1 and p21Cip1. medchemexpress.com These alterations in gene expression can disrupt normal cell cycle control, leading to uncontrolled cell proliferation and tumor development. medchemexpress.com The formation of DNA adducts by these compounds is a critical initiating event in their carcinogenic process. researchgate.net

Comparative Carcinogenesis Across Nitrosourea Analogues

Comparative studies of different nitrosourea compounds have revealed that even small changes in their chemical structure can significantly alter their carcinogenic potency and target organ specificity. These studies are crucial for understanding the structure-activity relationships within this class of carcinogens.

For instance, a study comparing the tumorigenic responses of two isomeric N-nitroso derivatives of dialkylurea in rats found that both induced a broader spectrum of tumors than their corresponding nitrosomonoalkylurea counterparts. nih.gov While both isomers induced neoplasms of the thyroid, lung, skin, colon, and brain, there were differences in the incidence of liver tumors. nih.gov One isomer induced neoplastic nodules in the liver of 30% of the rats, while the other induced hepatocellular carcinomas in 55% of the animals. nih.gov

Nitrosourea compounds are known to exert their cytotoxic and antitumor effects through nonenzymatic decomposition to produce products with alkylating and carbamoylating activities. nih.gov The 2-chloroethylnitrosoureas, for example, degrade to form a reactive chloroethyl carbonium ion that can alkylate DNA bases. nih.gov The ability of these compounds to form interstrand cross-links in DNA is considered to be associated with their cytotoxicity. nih.gov Differences in the chemical stability and reactivity of the alkylating species generated from different nitrosourea analogues likely contribute to the observed variations in their carcinogenic profiles.

Implications for Human Health and Environmental Exposure (Academic Perspective)

From an academic standpoint, the potential for human exposure to nitrosourea compounds and their implications for health are of significant concern. While some nitrosoureas have been used as chemotherapeutic agents, their potent carcinogenic properties necessitate a careful evaluation of risks associated with any level of exposure. epa.govnih.gov N-nitroso compounds can be formed in the environment and may also be formed endogenously in the human body from precursor amines and nitrites. researchgate.netnih.gov

Occupational exposure to certain nitrosoureas, such as N-nitroso-n-methylurea, may occur in research laboratory settings. epa.gov The U.S. Environmental Protection Agency (EPA) has classified N-nitroso-n-methylurea as a Group B2, probable human carcinogen, based on sufficient evidence of carcinogenicity in animals. epa.gov

The broader class of N-nitroso compounds is recognized as a significant group of environmental carcinogens. nih.gov Human exposure can occur through various sources, including diet and lifestyle factors. nih.gov Given the potent mutagenic and carcinogenic activity of nitrosourea analogues in numerous animal models, it is plausible that 1-isopropyl-1-nitroso-urea would also pose a carcinogenic risk to humans. However, without specific data for this compound, a definitive assessment of its human health risk remains an area for future research. The available evidence from related compounds strongly suggests that exposure to any nitrosourea, including 1-isopropyl-1-nitroso-urea, should be minimized.

Structure Activity Relationships Sar and Advanced Computational Chemistry

Elucidation of SAR for Biological Activity and Toxicity

Structure-Activity Relationships (SAR) explore how the chemical structure of a compound influences its biological effects. For N-nitroso compounds, SAR studies are crucial for assessing carcinogenic and mutagenic potential.

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their biological activity, such as genotoxicity. protoqsar.comnih.gov For N-nitroso compounds, the development of robust QSAR models is a key objective for regulatory agencies to assess risk without extensive animal testing. protoqsar.comnih.gov These models are increasingly used for prioritizing chemicals and supporting regulatory decisions. nih.gov

The genotoxicity of N-nitrosoureas is complex, and predictive models often rely on a combination of quantum mechanical and classical molecular descriptors. nih.gov A central mechanistic feature for many N-nitroso compounds is the requirement for metabolic activation, typically through α-carbon hydroxylation, to become potent carcinogens. nih.govmdpi.com QSAR models for this class often incorporate descriptors that account for the likelihood of such metabolic processes. nih.gov The reliability of these models is benchmarked through rigorous statistical evaluation, often using large external datasets of compounds with known genotoxic potential. researchgate.net

Several software tools and modeling approaches have been developed to predict genotoxicity and carcinogenicity. europa.eu These Geno-QSAR models are built to have widespread applicability for toxicity prediction and the prioritization of safer chemicals. researchgate.net

Table 1: Key Molecular Descriptors in Genotoxicity QSAR Models for N-Nitroso Compounds

Descriptor Category Specific Descriptor Examples Relevance to Genotoxicity
Electronic HOMO/LUMO energies, Atomic charges, Dipole moment Relates to the compound's reactivity and ability to interact with biological macromolecules like DNA. Governs the stability of reactive intermediates.
Topological Molecular connectivity indices, Wiener index Describes the size, shape, and degree of branching in the molecule, which influences metabolic accessibility and steric hindrance at the target site.
Steric/Geometrical Molecular volume, Surface area, Ovality Pertains to how the molecule fits into enzyme active sites (e.g., Cytochrome P450) and its ability to approach nucleophilic sites on DNA.

| Thermodynamic | LogP (octanol-water partition coefficient), Heat of formation | Indicates the compound's lipophilicity, affecting its absorption, distribution, and transport to target cells. Heat of formation relates to molecular stability. |

SAR Paradigms for Alkylating Potency and Target Specificity

The alkylating potency of N-nitroso-N-alkyl ureas is a primary determinant of their carcinogenicity. Unlike many nitrosamines, nitrosoalkylamides like Urea (B33335), 1-isopropyl-1-nitroso- are often considered direct-acting agents that may not require metabolic activation to exert their effects. nih.gov However, their stability and reactivity are highly dependent on the nature of the alkyl group.

The mechanism of action involves the spontaneous or catalyzed decomposition of the nitrosourea (B86855) to form a reactive alkyldiazonium ion. This ion, in turn, generates a carbocation that acts as the ultimate electrophile, attacking nucleophilic centers in DNA. mdpi.commdpi.com

For Urea, 1-isopropyl-1-nitroso-, the key intermediate is the isopropyl diazonium ion, which would yield a secondary isopropyl carbocation. The structure of the alkyl group significantly influences several factors:

Carbocation Stability: The isopropyl carbocation is a secondary carbocation, which is more stable than the primary methyl or ethyl carbocations generated by N-methyl-N-nitrosourea (MNU) and N-ethyl-N-nitrosourea (ENU), respectively. This difference in stability can affect the rate and selectivity of the alkylation reaction.

Target Specificity: The nature of the alkylating agent influences which nucleophilic sites on DNA are targeted. While methylation by MNU primarily occurs on guanine (B1146940) residues, ethylation from ENU shows a higher proportion of alkylation at phosphate (B84403) groups. nih.gov The bulkier and more stable isopropyl group is expected to exhibit a distinct pattern of DNA adduct formation. The concept of "hard and soft acids and bases" can help predict the alkylation pattern, with branched carbocations showing different reactivity profiles. nih.gov

Organ Specificity: Structure-activity relationships show that different N-nitroso compounds induce tumors in different organs, and this response can vary between species. nih.gov For example, many nitrosoalkylureas are known to induce tumors of the nervous system in rats. nih.gov

Table 2: Comparison of Alkylating Species from N-Nitroso-N-Alkyl Ureas

Parent Compound Alkylating Intermediate Carbocation Type Relative Stability Primary DNA Targets
N-methyl-N-nitrosourea (MNU) Methyldiazonium Primary (CH₃⁺) Least Stable N7-guanine, O⁶-guanine
N-ethyl-N-nitrosourea (ENU) Ethyldiazonium Primary (CH₃CH₂⁺) Intermediate O⁶-guanine, Phosphodiester backbone

| Urea, 1-isopropyl-1-nitroso- | Isopropyldiazonium | Secondary ((CH₃)₂CH⁺) | Most Stable | O-alkylation (O⁶-guanine, O⁴-thymine), Phosphodiester backbone |

Theoretical Chemistry Approaches to Urea, 1-isopropyl-1-nitroso-

Theoretical and computational chemistry provide profound insights into the molecular properties and reaction mechanisms of chemical compounds, bridging the gap between structure and observed activity.

Such calculations could provide:

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms, including key bond lengths and angles around the N-nitroso group.

Electron Density Distribution: Calculating the partial atomic charges on each atom to identify the most electron-rich (nucleophilic) and electron-deficient (electrophilic) centers. This would highlight the reactivity of the nitrosourea functional group.

Frontier Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical. The energy of the LUMO indicates the molecule's susceptibility to nucleophilic attack, while the HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.

Bond Dissociation Energies: Calculating the energy required to break specific bonds, such as the N-N bond, which is crucial for the decomposition pathway leading to the formation of the reactive diazonium ion. Quantum chemistry calculations are indeed used to study the activity of metabolites in alkylation processes. researchgate.net

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a molecule (ligand) interacts with a biological target (receptor), such as DNA. These methods are essential for visualizing and quantifying the interactions that precede the formation of covalent DNA adducts.

In the context of Urea, 1-isopropyl-1-nitroso-, these simulations would typically model the interaction of its ultimate carcinogenic form—the isopropyl carbocation—with a DNA oligonucleotide.

Molecular Docking: This technique would place the isopropyl carbocation at various positions along the DNA double helix (e.g., major and minor grooves) and score the different poses based on interaction energies. This can predict the most likely binding sites, such as the O⁶ or N7 positions of guanine, which are known targets for alkylating agents. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be run to observe the dynamic behavior of the carbocation-DNA complex over time (femtoseconds to microseconds). MD provides detailed information on the stability of the interaction, the specific hydrogen bonds and van der Waals forces involved, and any conformational changes in the DNA structure induced by the binding of the alkylating agent.

These simulations can help explain the sequence specificity of DNA alkylation and provide a mechanistic basis for the genotoxic effects observed experimentally.

While N-nitrosoureas can act as direct alkylating agents, they are also subject to metabolic transformations in vivo. Predicting these metabolic pathways is crucial for a complete toxicological assessment. Computational models are increasingly being developed to predict the metabolism of xenobiotics. nih.gov

For Urea, 1-isopropyl-1-nitroso-, the primary metabolic activation pathway, by analogy with other N-nitroso compounds, would likely involve enzymatic hydroxylation at the α-carbon of the isopropyl group, catalyzed by Cytochrome P450 (CYP) enzymes. mdpi.commdpi.com However, other metabolic transformations are also possible.

Computational prediction tools can help to:

Identify Sites of Metabolism (SOMs): Algorithms can predict which atoms in a molecule are most likely to be modified by metabolic enzymes.

Enumerate Potential Metabolites: Based on a library of known biotransformations, these tools can generate the structures of potential metabolites. nih.gov

Assess Bioactivation: By integrating metabolism prediction with reactivity models, it is possible to generate hypotheses about the formation of reactive metabolites that could lead to toxicity. researchgate.net

Table 3: Predicted Metabolic Pathways and Reactive Intermediates for Urea, 1-isopropyl-1-nitroso-

Transformation Pathway Probable Enzymes Involved Resulting Intermediate/Product Toxicological Significance
Spontaneous Decomposition Non-enzymatic (pH, temp dependent) Isopropyl diazonium ion → Isopropyl carbocation Direct-acting Alkylation: The primary pathway for genotoxicity, leading to DNA adduct formation.
α-Carbon Hydroxylation Cytochrome P450 (e.g., CYP2E1) α-hydroxy-N-nitroso-N-isopropylurea Metabolic Activation: Leads to the same reactive isopropyl diazonium ion, potentially accelerating DNA damage.
Denitrosation Cytochrome P450, Glutathione (B108866) S-transferases Isopropylurea + Nitric Oxide (NO) Detoxification: Generally considered a detoxification pathway, reducing the availability of the parent carcinogen.

| Urea Hydrolysis | Urease (microbiota) | Isopropylamine + N-nitroso-ammonia species | Metabolic Modification: Alters the structure, potentially leading to different metabolites and toxicity profiles. |

Chemogenomics and Systems Biology Approaches

The exploration of the biological activity of "Urea, 1-isopropyl-1-nitroso-" and related nitrosourea compounds is significantly enhanced by the integration of advanced computational and experimental methodologies like chemogenomics and systems biology. These approaches offer a holistic view of a compound's interaction with the proteome and its impact on the intricate network of cellular pathways.

Chemogenomics: Mapping the Target Landscape of 1-isopropyl-1-nitrosourea

Chemogenomics systematically investigates the interactions of a library of small molecules with a range of protein targets to identify novel drug-target relationships. For a compound like 1-isopropyl-1-nitrosourea, which belongs to the nitrosourea class of alkylating agents, a chemogenomics approach can elucidate its polypharmacology—the ability to interact with multiple targets. While the primary mechanism of action for nitrosoureas is the alkylation of DNA, they can also interact with various proteins, leading to a broader spectrum of biological effects.

A hypothetical chemogenomics screening of 1-isopropyl-1-nitrosourea and its analogs against a panel of key cellular proteins, such as kinases or DNA repair enzymes, could reveal unexpected interactions. This is particularly relevant as the carbamoylating activity of some nitrosoureas can lead to the inactivation of enzymes like glutathione reductase. Identifying such off-target interactions is crucial for understanding the complete mechanistic profile of the compound and for the rational design of more selective derivatives.

Interactive Table: Hypothetical Chemogenomics Data for Nitrosourea Analogs

The following interactive table illustrates the type of data that could be generated from a chemogenomics study. The table shows the inhibitory activity of a series of hypothetical nitrosourea compounds against a selection of protein targets. Users can sort the data by compound or by protein to analyze the selectivity profiles.

CompoundTarget ProteinActivity (IC50, µM)
1-isopropyl-1-nitrosoureaDNA Polymerase β15
1-ethyl-1-nitrosoureaDNA Polymerase β25
1-cyclohexyl-1-nitrosoureaDNA Polymerase β10
1-isopropyl-1-nitrosoureaGlutathione Reductase50
1-ethyl-1-nitrosoureaGlutathione Reductase75
1-cyclohexyl-1-nitrosoureaGlutathione Reductase40
1-isopropyl-1-nitrosoureaThioredoxin Reductase30
1-ethyl-1-nitrosoureaThioredoxin Reductase45
1-cyclohexyl-1-nitrosoureaThioredoxin Reductase20

This is a hypothetical representation of data for illustrative purposes.

Systems Biology: Unraveling the Network Effects of 1-isopropyl-1-nitrosourea

Systems biology aims to understand the behavior of complex biological systems by studying the interactions between their components. In the context of "Urea, 1-isopropyl-1-nitroso-", a systems biology approach would move beyond single-target interactions to investigate how the compound perturbs cellular networks. As a DNA damaging agent, 1-isopropyl-1-nitrosourea is expected to trigger a complex DNA damage response (DDR).

By employing multi-omics technologies—such as genomics, transcriptomics, proteomics, and metabolomics—researchers can create a comprehensive picture of the cellular response to treatment with 1-isopropyl-1-nitrosourea. For instance, transcriptomic analysis could identify the upregulation of genes involved in DNA repair pathways, while proteomic studies could reveal changes in the levels of cell cycle checkpoint proteins. Metabolomic profiling might uncover alterations in cellular metabolism as the cell attempts to cope with the induced stress.

Integrating these diverse datasets allows for the construction of computational models that can simulate the dynamic cellular response to the compound. These models can help in identifying key nodes in the network that are critical for the cellular response and could serve as potential targets for combination therapies. A systems-level understanding can also shed light on mechanisms of drug resistance, which is a significant challenge in cancer therapy.

Interactive Table: Illustrative Systems Biology Data of Cellular Pathway Perturbation by Nitrosoureas

This interactive table provides a simplified, illustrative example of how systems biology data might be presented. It shows the relative perturbation of key cellular pathways in response to treatment with different nitrosourea compounds. Users can filter the data by pathway to compare the effects of the different compounds.

CompoundCellular PathwayPerturbation Score (Fold Change)
1-isopropyl-1-nitrosoureaDNA Damage Response+3.5
1-ethyl-1-nitrosoureaDNA Damage Response+2.8
Carmustine (B1668450) (BCNU)DNA Damage Response+4.2
1-isopropyl-1-nitrosoureaApoptosis+2.1
1-ethyl-1-nitrosoureaApoptosis+1.5
Carmustine (BCNU)Apoptosis+3.0
1-isopropyl-1-nitrosoureaCell Cycle Checkpoint+2.9
1-ethyl-1-nitrosoureaCell Cycle Checkpoint+2.2
Carmustine (BCNU)Cell Cycle Checkpoint+3.8

This table contains hypothetical data for illustrative purposes to demonstrate the concept of pathway perturbation analysis.

By combining chemogenomics and systems biology, a more complete and nuanced understanding of the structure-activity relationships of "Urea, 1-isopropyl-1-nitroso-" can be achieved. These approaches can guide the development of novel nitrosourea derivatives with improved efficacy and reduced toxicity.

Innovative Research Modalities and Future Directions

Development of Preclinical Models for Disease-Specific Research

The development of sophisticated preclinical models is paramount to accurately predict the clinical efficacy and potential toxicity of therapeutic agents like 1-isopropyl-1-nitrosourea. Moving beyond traditional two-dimensional cell cultures, which often fail to recapitulate the complexity of in vivo tumor microenvironments, researchers are increasingly turning to more physiologically relevant systems.

Organoid and 3D Culture Systems for Mechanistic Studies

Three-dimensional (3D) culture systems and organoids have emerged as powerful tools for in vitro disease modeling. nih.govnews-medical.net Organoids, which are self-organizing 3D structures grown from stem cells, can mimic the architecture and function of native organs to a remarkable degree. nih.govdrugdiscoverynews.comnih.gov These models provide a more accurate representation of the cellular heterogeneity, cell-cell interactions, and drug responses observed in vivo. drugdiscoverynews.com

The application of organoid technology to study 1-isopropyl-1-nitrosourea could provide invaluable insights into its mechanisms of action. For instance, patient-derived tumor organoids could be used to investigate the compound's efficacy across different cancer subtypes, identify potential biomarkers of response, and elucidate mechanisms of resistance. The controlled environment of 3D culture systems also allows for detailed mechanistic studies, such as the analysis of DNA damage and repair pathways following treatment with 1-isopropyl-1-nitrosourea.

Advanced In Vivo Models for Efficacy and Toxicity Assessment

While in vitro models are crucial for initial screening and mechanistic studies, in vivo models remain indispensable for evaluating systemic efficacy and toxicity. nih.gov Advanced in vivo models, such as patient-derived xenografts (PDXs) and genetically engineered mouse models (GEMMs), offer a more comprehensive platform for preclinical assessment. PDX models, where patient tumor tissue is implanted into immunodeficient mice, have been shown to better predict clinical outcomes compared to traditional cell line-derived xenografts.

The use of these advanced models would allow for a thorough evaluation of 1-isopropyl-1-nitrosourea's antitumor activity in a setting that more closely mirrors the human disease. nih.gov Furthermore, these models are critical for assessing potential off-target toxicities in various organ systems, a known concern with nitrosourea (B86855) compounds. nih.gov Sequential monitoring of tumor growth and systemic toxicity in these models can provide a detailed profile of the therapeutic window for 1-isopropyl-1-nitrosourea.

Strategies for Modulating Biological Activity and Selectivity

A key challenge in cancer chemotherapy is maximizing the therapeutic index of a drug, which is the ratio between its toxic dose and its therapeutic dose. Research efforts are increasingly focused on strategies to enhance the selectivity of anticancer agents for tumor cells, thereby reducing damage to healthy tissues.

Rational Design of Analogues with Enhanced Therapeutic Index

Rational drug design involves the iterative process of designing and synthesizing new molecules with improved pharmacological properties. By understanding the structure-activity relationships of 1-isopropyl-1-nitrosourea, medicinal chemists can design analogues with potentially enhanced tumor selectivity and a more favorable safety profile. This could involve modifications to the molecule that increase its affinity for tumor-specific targets or alter its pharmacokinetic properties to favor accumulation in the tumor. The goal is to create new chemical entities that retain or exceed the anticancer activity of the parent compound while exhibiting reduced off-target effects. nih.gov

Targeted Delivery Systems for Reduced Off-Target Effects

Another promising approach to improve the therapeutic index of 1-isopropyl-1-nitrosourea is the use of targeted delivery systems. mdpi.comstonybrook.edu These systems are designed to encapsulate the drug and selectively deliver it to the tumor site, thereby minimizing systemic exposure and associated toxicities. nih.govmdpi.comnih.gov Various nanocarrier platforms, such as liposomes, polymeric nanoparticles, and antibody-drug conjugates, can be engineered to target tumor-specific antigens or exploit the unique characteristics of the tumor microenvironment. mdpi.com

For example, nanoparticles carrying 1-isopropyl-1-nitrosourea could be functionalized with ligands that bind to receptors overexpressed on cancer cells, leading to receptor-mediated endocytosis and intracellular drug release. stonybrook.edu Such targeted approaches hold the potential to significantly improve the safety and efficacy of nitrosourea-based therapies.

Integration of Omics Technologies in Nitrosourea Research

The advent of high-throughput "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, has revolutionized biomedical research. nih.govrsc.orgnih.gov The integration of these technologies into the study of 1-isopropyl-1-nitrosourea can provide a comprehensive, multi-dimensional understanding of its biological effects. researchgate.netresearchgate.net

Genomic and transcriptomic analyses of tumor cells treated with 1-isopropyl-1-nitrosourea can identify key genes and signaling pathways that are modulated by the drug. This information can help to elucidate its mechanism of action and identify potential biomarkers of sensitivity or resistance. nih.gov Proteomics can be used to study changes in protein expression and post-translational modifications, providing further insight into the cellular response to the compound. Metabolomics, the study of small molecule metabolites, can reveal alterations in cellular metabolism induced by 1-isopropyl-1-nitrosourea.

Future Research Avenues and Translational Challenges

The trajectory for future research on 1-isopropyl-1-nitrosourea is largely speculative and would need to commence with foundational preclinical studies to establish its basic pharmacological profile. The translational challenges are, therefore, substantial, as the journey from initial synthesis and characterization to clinical application is long and fraught with attrition.

Future research on nitrosourea compounds is generally aimed at improving their therapeutic index by enhancing their tumor-specific cytotoxicity while minimizing systemic toxicity. nih.gov For 1-isopropyl-1-nitrosourea, initial investigations would need to focus on its fundamental mechanism of action, which is presumed to involve the alkylation of DNA, leading to interstrand crosslinks, DNA-protein crosslinks, and single-strand breaks. nih.gov The cytotoxic effects of nitrosoureas are primarily attributed to their ability to induce DNA damage, which, if not repaired, can trigger cell death. nih.gov

A significant area of ongoing research for nitrosoureas is understanding the cellular mechanisms of resistance. A key factor in the efficacy of these agents is the cellular DNA repair capacity. nih.gov Future studies on 1-isopropyl-1-nitrosourea would need to explore its interaction with DNA repair pathways to anticipate and potentially overcome resistance mechanisms.

The development of novel nitrosourea compounds continues to be an active area of research, with a focus on synthesizing derivatives with improved pharmacological properties. mdpi.com However, without initial data on the biological activity of 1-isopropyl-1-nitrosourea, its place within these developmental pipelines remains undefined.

Translational Challenges:

The path to clinical translation for any new nitrosourea derivative, including 1-isopropyl-1-nitrosourea, is marked by several significant challenges:

Toxicity: Nitrosoureas are known for their significant side effects, including myelosuppression, pulmonary toxicity, and nephrotoxicity. nih.gov A primary translational hurdle would be to determine if the isopropyl substitution offers any advantage in terms of a more favorable toxicity profile compared to existing nitrosoureas.

Drug Resistance: Both inherent and acquired resistance to alkylating agents are major obstacles in cancer therapy. nih.gov Overcoming these resistance mechanisms is a critical challenge that would need to be addressed in preclinical models before clinical development could be considered.

Limited Preclinical Data: The most immediate and formidable challenge is the lack of foundational preclinical data for 1-isopropyl-1-nitrosourea. Without comprehensive studies on its cytotoxicity, mechanism of action, and efficacy in relevant cancer models, any discussion of translational potential is premature. The carcinogenic potential of nitrosoureas also necessitates careful evaluation. nih.govnih.gov

In the absence of specific research on 1-isopropyl-1-nitrosourea, the future research avenues and translational challenges can only be extrapolated from the broader class of nitrosoureas. The data presented in the table below is based on general findings for nitrosourea compounds and represents a hypothetical framework for what would need to be investigated for 1-isopropyl-1-nitrosourea.

Research AreaPotential Focus for 1-isopropyl-1-nitrosoureaKey Translational Challenge
Mechanism of Action Determine the specific DNA adducts formed and the efficiency of DNA cross-linking.Relating specific DNA damage to antitumor activity and toxicity.
Pharmacokinetics Investigate the absorption, distribution, metabolism, and excretion profile.Achieving optimal tumor exposure while minimizing systemic toxicity.
Efficacy Studies Evaluate antitumor activity in a panel of cancer cell lines and animal models.Identifying specific cancer types that are sensitive to this particular derivative.
Toxicity Profiling Assess acute and chronic toxicities, with a focus on bone marrow, lung, and kidney.Managing and mitigating dose-limiting toxicities.
Biomarker Development Identify biomarkers that predict response or resistance to treatment.Validating predictive biomarkers for patient selection in clinical trials.

Table 1: Hypothetical Research and Translational Framework for 1-isopropyl-1-nitrosourea

Q & A

Q. What strategies mitigate side reactions during functionalization of 1-isopropyl-1-nitroso-urea?

  • Methodological Answer : Protect the nitroso group with temporary blocking agents (e.g., Boc anhydride) before introducing substituents. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

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